N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18-11-14-9-15(6-8-17(14)19-18)20-24(22,23)16-7-5-12-3-1-2-4-13(12)10-16/h1-10,20H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLARPQTGDLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide typically involves the reaction of 2-oxoindoline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxindole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the oxindole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Oxindole derivatives with additional oxygen functionalities.
Reduction: Indoline derivatives with reduced oxindole rings.
Substitution: Naphthalene derivatives with various substituents on the aromatic ring.
Scientific Research Applications
N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The oxindole moiety can bind to various enzymes and receptors, modulating their activity. The naphthalene sulfonamide group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of kinases, modulation of signaling pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide and Analogues
Functional and Pharmacological Insights
- N-Adamantan-1-yl naphthalene-2-sulfonamide derivatives exhibit antioxidant activity, indicating that bulky substituents on the sulfonamide may enhance radical scavenging .
2-Oxoindoline Core :
- Isatin derivatives (e.g., thiosemicarbazones) show antiviral and antimicrobial activities, implying that the 2-oxoindoline moiety in the target compound may confer similar properties .
- N-(2-oxoindolin-5-yl)methanesulfonamide serves as a precursor for kinase inhibitors, suggesting the naphthalene variant could target kinase pathways .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
